molecular formula C8H8N2O4 B12334793 2-hydroxy-N-methyl-5-nitrobenzamide

2-hydroxy-N-methyl-5-nitrobenzamide

Cat. No.: B12334793
M. Wt: 196.16 g/mol
InChI Key: XVYKHFQFHSOEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-hydroxy-N-methyl-5-nitro- is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and nitro groups

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-hydroxy-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H8N2O4/c1-9-8(12)6-4-5(10(13)14)2-3-7(6)11/h2-4,11H,1H3,(H,9,12)

InChI Key

XVYKHFQFHSOEHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-hydroxy-N-methyl-5-nitro-, the process would involve the reaction of 2-hydroxy-5-nitrobenzoic acid with N-methylamine under specific conditions. The reaction is often facilitated by catalysts such as Lewis acids and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of ionic liquids as solvents and catalysts, and ultrasonic irradiation, are preferred for their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-methyl-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group results in the formation of a benzoyl derivative.

    Reduction: Reduction of the nitro group yields an amino derivative.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-hydroxy-N-methyl-5-nitrobenzamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can act as effective agents against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been suggested that 2-hydroxy-N-methyl-5-nitrobenzamide can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis . This property is particularly relevant in the context of developing new therapeutic agents that target chronic inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Cancer Research
In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This opens avenues for further exploration in oncology, particularly for drug development aimed at specific types of tumors.

Agricultural Chemistry

Pesticide Development
2-Hydroxy-N-methyl-5-nitrobenzamide has potential applications in agricultural chemistry as an intermediate for synthesizing novel pesticides. Its structural characteristics allow it to be modified into various derivatives that could enhance pest resistance while minimizing environmental impact. Research is ongoing to evaluate its efficacy against common agricultural pests and pathogens .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been used in biochemical studies to explore enzyme inhibition mechanisms. For example, it can serve as a substrate or inhibitor in assays designed to investigate the activity of specific enzymes involved in metabolic pathways. This application is crucial for understanding drug metabolism and the pharmacokinetics of related compounds .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against resistant bacterial strains; disrupts cell wall synthesis.
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential treatment for arthritis.
Cancer Research Induces apoptosis in cancer cells; shows promise in targeted therapies.
Pesticide Development Modifiable structure for creating effective pesticides with low toxicity.
Enzyme Inhibition Useful in studying enzyme activity; aids in understanding drug metabolism.

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methyl groups may also contribute to its activity by influencing its binding to target molecules and its overall chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-methyl-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Hydroxy-N-methyl-5-nitrobenzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of necroptosis inhibition and various enzyme interactions. This article synthesizes current findings related to its biological activity, synthesizing data from patents, research articles, and pharmacological studies.

Chemical Structure and Properties

2-Hydroxy-N-methyl-5-nitrobenzamide is characterized by the following chemical structure:

  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol
  • IUPAC Name : 2-hydroxy-N-methyl-5-nitrobenzamide

The presence of a hydroxyl group, a nitro group, and a methyl group contributes to its unique reactivity and biological properties.

Inhibition of Necroptosis

Recent studies have highlighted the role of 2-hydroxy-N-methyl-5-nitrobenzamide as an inhibitor of necroptosis, a regulated form of necrotic cell death that can be triggered by various stimuli, including TNF-alpha. The compound binds to the ATP-binding site of the Mixed Lineage Kinase Domain-like (MLKL) protein, thereby inhibiting this cell death pathway, which is particularly relevant in conditions like neurodegenerative diseases and ischemic injuries .

Antioxidant and Antimicrobial Properties

In addition to its role in necroptosis inhibition, 2-hydroxy-N-methyl-5-nitrobenzamide has demonstrated promising antioxidant and antimicrobial activities:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. It showed significant activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .
  • Antimicrobial Activity : In vitro studies indicated that the compound exhibits antibacterial effects against various strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

In Vivo Studies

A notable study involved administering 2-hydroxy-N-methyl-5-nitrobenzamide to Swiss male albino mice to assess its toxicity and biological efficacy. The results indicated that the compound did not exhibit significant toxic effects on hematological or biochemical parameters at tested doses. Moreover, it effectively inhibited glucose-6-phosphatase (G6Pase), suggesting potential applications in managing diabetes .

Data Summary Tables

Biological Activity Observed Effect Reference
Antioxidant ActivitySignificant scavenging of DPPH and ABTS radicals
Antibacterial ActivityEffective against S. aureus and E. coli
Necroptosis InhibitionInhibits MLKL-mediated cell death
Toxicity ProfileNo adverse effects on biochemical parameters in mice

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature40–50°CHigher yields
Reaction Time4–6 hoursAvoids side products
Solvent PolarityMedium (e.g., DCM)Balances reactivity and solubility

How is the structural characterization of 2-hydroxy-N-methyl-5-nitrobenzamide validated?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify key functional groups (e.g., hydroxyl at δ 10–12 ppm, nitro group splitting patterns). Discrepancies in peak integration may indicate impurities .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths and angles (e.g., O–H···O hydrogen bonding in the ortho-nitroamide motif). For 2-hydroxy-5-nitrobenzamide, space group Pbca with lattice parameters a = 8.5878 Å, b = 17.0342 Å, c = 30.669 Å was reported .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and nitro (N–O, ~1520 cm1^{-1}) stretches .

Advanced Research Questions

How do steric and electronic effects influence the reactivity of 2-hydroxy-N-methyl-5-nitrobenzamide in nucleophilic substitution reactions?

Methodological Answer:
The nitro group at the 5-position exerts strong electron-withdrawing effects, directing electrophilic attacks to the ortho and para positions. Steric hindrance from the N-methyl group limits accessibility to the amide carbonyl:

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying temperatures. For example, substitution at the 2-hydroxy position proceeds faster in polar aprotic solvents (DMF, DMSO) due to enhanced nucleophilicity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution (e.g., Mulliken charges on nitro O atoms) to rationalize regioselectivity .

Q. Data Contradictions :

  • Discrepancies in reported reaction rates may arise from solvent purity or trace moisture. Validate via controlled replicates .

What crystallographic challenges arise in resolving the hydrogen-bonding network of 2-hydroxy-N-methyl-5-nitrobenzamide?

Methodological Answer:
The compound forms intramolecular O–H···O hydrogen bonds between the hydroxyl and nitro groups, creating a planar structure. Challenges include:

  • Twinned Crystals : Use SHELX software for structure solution. SHELXL refinement with TWIN/BASF commands resolves overlapping reflections .
  • Thermal Motion : High-resolution data (≤0.8 Å) at low temperatures (100 K) minimize atomic displacement parameter errors. For example, anisotropic refinement of the nitro group reduces R-factor discrepancies .

Q. Key Crystallographic Data :

ParameterValueSource
Space GroupPbca
Unit Cell Volume4486.4 Å3^3
R-factor0.044

How can structure-activity relationships (SAR) guide the design of 2-hydroxy-N-methyl-5-nitrobenzamide derivatives for antimicrobial applications?

Methodological Answer:
SAR studies focus on modifying the nitro and hydroxy groups to enhance bioactivity:

  • Nitro Group Replacement : Substitute with sulfonamide or trifluoromethyl groups to improve membrane permeability. Test against E. coli biofilms via MIC assays .
  • Hydroxy Group Derivatization : Acetylation or methylation alters solubility and target binding. Compare logP values (e.g., HPLC-measured) to correlate hydrophobicity with activity .

Q. Experimental Design :

  • In Vitro Assays : Use broth microdilution (CLSI guidelines) to assess potency. Include controls like DMSO and known inhibitors (e.g., ciprofloxacin) .
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Prioritize derivatives with low binding energy (<−8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.